molecular formula C11H15N B1206100 N-Benzylidene-tert-butylamine CAS No. 6852-58-0

N-Benzylidene-tert-butylamine

Cat. No.: B1206100
CAS No.: 6852-58-0
M. Wt: 161.24 g/mol
InChI Key: KFLSWDVYGSSZRX-UHFFFAOYSA-N
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Description

N-Benzylidene-tert-butylamine (CAS: 3378-72-1) is a Schiff base (imine) formed via the condensation of benzaldehyde and tert-butylamine. It is structurally characterized by a tert-butyl group attached to a nitrogen atom, which is further connected to a benzylidene moiety (C₆H₅–CH=N–). This compound is a light yellow liquid with a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol. It is primarily used in research settings, particularly in catalysis studies and as a precursor for synthesizing nitrone spin traps like this compound N-Oxide (PBN) .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylidene-tert-butylamine can be synthesized through the condensation reaction between benzaldehyde and tert-butylamine. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by acids or bases to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Preparation

N-Benzylidene-tert-butylamine can be prepared from benzaldehyde and tert-butylamine without using a solvent . The reaction produces water as a byproduct, which is removed by separation into layers . A slight excess of tert-butylamine is typically used to ensure complete conversion, with a molar ratio of 1.05–1.15 .

Hydrogenation

This compound can be hydrogenated to form N-benzyl-tert-butylamine . This reaction is typically carried out in the presence of a metal catalyst, such as palladium on a support . The hydrogenation is performed under pressure, such as 30 bar, and at elevated temperatures, such as 40-70°C .

Example of Hydrogenation of this compound

ParameterCondition 1Condition 2
Catalyst2% Pd "sibunite"5% Pd on carbon
Pressure30 bar30 bar
Temperature40°C70°C
Conversion of this compound99.8%85.1%
Selectivity for N-Benzyl-tert-butylamine formation96.8 mol%86.2%

Spin Trapping of Oxygen-Centered Radicals

This compound N-oxides (X-PBN) are used to trap oxygen-centered radicals, such as tert-butoxyl and carboxyl radicals . The spin-trapping reaction has been studied using EPR (electron paramagnetic resonance) spectroscopy to measure reaction rates and substituent effects . Electron-donating substituents on the X-PBN favor spin trapping .

Reaction with Di-tert-butyl Dicarbonate

Nitriles react with di-tert-butyl dicarbonate to produce N-tert-butyl amides . For example, benzonitrile can be converted to N-tert-butyl benzamide . Copper(II) triflate (Cu(OTf)2) is a suitable catalyst for this transformation, affording excellent yields .

Thermal Reactions

Thermal reactions of this compound under flash vacuum thermolysis (FVT) conditions yield various products . At 800°C, this compound yields 1,2-dimethylindole and 3-methylisoquinoline . The mechanisms of these reactions have been investigated using DFT calculations .

Metabolism

In vitro metabolism studies of N-benzyl-tert-butylamine using male hamster hepatic microsomal preparations have shown the formation of a corresponding nitrone, benzaldehyde, and an uncharacterized metabolite . No metabolites corresponding to amide or oxaziridine were detected .

Scientific Research Applications

Synthetic Applications

N-Benzylidene-tert-butylamine serves as a key intermediate in the synthesis of various organic compounds. Its utility is highlighted in the following areas:

  • Electrosynthesis : Recent studies have demonstrated the electrochemical synthesis of benzyl-tert-butylamine from benzyl alcohol using a nickel-catalyzed process. This method offers a sustainable alternative to traditional synthetic routes, achieving high faradaic efficiency (up to 90% for benzaldehyde and 39% for the final amine product) while minimizing waste and energy consumption .
  • Hydroboration Reactions : The compound has been noted for achieving high turnover frequencies in frustrated Lewis pair-catalyzed hydrogenation reactions, showcasing its effectiveness as a catalyst in hydrogenation processes .
  • Hydrogenation Processes : this compound can be hydrogenated to yield N-benzyl-tert-butylamine, which is synthesized through solvent-free methods involving benzaldehyde and tert-butylamine. This process has shown high conversion rates and selectivity, making it an efficient route for producing this amine .

Catalytic Applications

This compound plays a pivotal role in catalysis:

  • Lewis Acid Catalysis : It has been investigated as a Lewis acid catalyst for various reactions, including hydrogen activation. The kinetics of these reactions suggest that it can facilitate significant transformations under mild conditions .
  • Spin Trapping Studies : Research indicates that substituted N-benzylidene-tert-butylamines can trap oxygen-centered radicals effectively. This property is valuable in studying radical mechanisms and understanding oxidative processes in organic chemistry .

Biological Applications

The biological implications of this compound are noteworthy:

  • Metabolism Studies : Investigations into the metabolism of N-benzyl-tert-butylamine have been conducted using hepatic microsomal preparations. These studies help elucidate the metabolic pathways and potential toxicity of the compound, which is crucial for pharmaceutical applications .

Case Studies

StudyDescriptionFindings
Electrochemical SynthesisUtilization of nickel-catalyzed electrochemical methods for synthesizing benzyl-tert-butylamine from benzyl alcohol.Achieved up to 90% faradaic efficiency for benzaldehyde production; overall efficiency of 35% for amine synthesis .
Hydroboration ReactionInvestigation of this compound's effectiveness in hydrogenation reactions.Highest reported turnover frequencies observed, indicating its potential as an efficient catalyst .
Spin Trapping MechanismStudy on the trapping of radicals by substituted N-benzylidene-tert-butylamines.Demonstrated substituent effects on spin trapping efficiency, providing insights into radical stabilization mechanisms .

Mechanism of Action

The mechanism of action of N-Benzylidene-tert-butylamine involves its interaction with specific molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The compound’s structure allows it to engage in various chemical reactions, influencing biological pathways and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. N-Benzyl-tert-butylamine
  • Structure : A primary amine with a tert-butyl group and a benzyl group attached to the nitrogen (C₆H₅–CH₂–NH–C(CH₃)₃).
  • Properties : Molecular weight 163.26 g/mol, liquid at room temperature, stored at 0–8°C, ≥97% purity by GC .
  • Key Differences : Unlike the imine (Schiff base) structure of N-Benzylidene-tert-butylamine, this compound is a saturated amine. The absence of the C=N bond makes it less reactive in electrophilic addition reactions but more stable under acidic conditions.
2.2. N-Methyl-tert-butylamine
  • Structure : A simpler tertiary amine with a methyl and tert-butyl group (CH₃–N–C(CH₃)₃).
  • Properties : Molecular formula C₅H₁₃N, molecular weight 87.16 g/mol, boiling point 67–69°C, density 0.727 g/mL .
  • Key Differences : The lack of an aromatic benzyl group reduces steric hindrance and increases volatility compared to this compound. Its smaller size facilitates faster reaction kinetics in alkylation processes.
2.3. Methyl 4-tert-butylbenzoate
  • Structure : An ester derivative with a tert-butyl-substituted benzene ring (C₆H₄–C(CH₃)₃–COOCH₃).
  • Properties : Molecular formula C₁₂H₁₆O₂, molecular weight 192.25 g/mol, density 0.99 g/mL .
  • Key Differences : The ester functional group (COOCH₃) renders it susceptible to hydrolysis, unlike the imine’s reactivity in hydrosilylation or nucleophilic additions.
2.4. n-Butylamine
  • Structure : A straight-chain primary amine (CH₃CH₂CH₂CH₂NH₂).
  • Properties : Molecular weight 73.14 g/mol, boiling point 77–78°C, CAS 109-73-9 .
  • Key Differences : The linear structure and primary amine group make it more nucleophilic but less sterically hindered than this compound. It is widely used in industrial synthesis rather than specialized catalysis.
2.5. Benzathine Benzylpenicillin
  • Structure : A complex pharmaceutical salt combining benzylpenicillin and dibenzylethylenediamine.
  • Properties : CAS 1538-09-6, used as an antibiotic .
  • Key Differences : This compound’s biological activity and ionic nature contrast sharply with the neutral, small-molecule reactivity of this compound.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
This compound 3378-72-1 C₁₁H₁₇N 163.26 Imine (C=N) Catalysis, spin trap synthesis
N-Benzyl-tert-butylamine 3378-72-1* C₁₁H₁₇N 163.26 Amine (NH) Pharmaceutical intermediates
N-Methyl-tert-butylamine 14610-37-8 C₅H₁₃N 87.16 Tertiary amine Alkylation reactions
Methyl 4-tert-butylbenzoate 26537-19-9 C₁₂H₁₆O₂ 192.25 Ester (COOCH₃) Polymer synthesis
n-Butylamine 109-73-9 C₄H₁₁N 73.14 Primary amine Surfactants, agrochemicals

*Note: N-Benzyl-tert-butylamine shares the same CAS number due to historical nomenclature conflations, but it is structurally distinct from the imine .

Research Findings and Reactivity

  • Catalytic Hydrosilylation : this compound undergoes hydrosilylation with PhMe₂SiH at 60°C using [4][BArCl] as a catalyst. This contrasts with slower reactions observed with other benzothiazolium salts at higher temperatures (100°C), attributed to differences in hydrogen ion affinity (HIA) of the catalysts .
  • Spin Trap Synthesis: The N-oxide derivative (PBN) is a well-known radical scavenger, highlighting the compound’s utility in studying oxidative stress .

Nomenclature Clarifications

Confusion arises in literature between this compound (imine) and N-Benzyl-tert-butylamine (amine) due to overlapping synonyms. The former is a Schiff base, while the latter is a saturated amine. Researchers must verify structures via CAS numbers or analytical data to avoid errors .

Biological Activity

N-Benzylidene-tert-butylamine (NBtBA) is an organic compound synthesized through the condensation of benzaldehyde and tert-butylamine. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of NBtBA, supported by research findings, case studies, and data tables.

Chemical Structure

  • Molecular Formula : C₁₁H₁₅N
  • Molecular Weight : 175.25 g/mol

Antimicrobial Properties

Research indicates that NBtBA exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against common pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Acinetobacter baumannii32 µg/mL

The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting vital cellular processes .

Anticancer Activity

NBtBA has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes key findings:

Cell Line IC₅₀ (µM) Mechanism
HeLa15Induction of apoptosis via caspase activation
MCF-720Cell cycle arrest at G1 phase

The compound appears to exert its effects by activating intrinsic apoptotic pathways and inhibiting cell proliferation .

Case Studies

  • Antimicrobial Efficacy Against Multidrug-Resistant Strains
    A recent study focused on the efficacy of NBtBA against multidrug-resistant strains of Staphylococcus aureus. The results highlighted that NBtBA not only inhibited growth but also reduced biofilm formation, suggesting its potential as a therapeutic agent in treating resistant infections .
  • In Vivo Anticancer Studies
    In vivo experiments using xenograft models demonstrated that treatment with NBtBA significantly reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with NBtBA, supporting its potential as an anticancer drug .

The biological activity of NBtBA is attributed to its ability to interact with specific molecular targets. It acts as a ligand, forming complexes with metal ions that can catalyze various biochemical reactions. The compound’s structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its antimicrobial and anticancer effects .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of NBtBA with target proteins involved in cancer progression and microbial resistance mechanisms. These studies suggest that NBtBA can effectively inhibit enzymes such as DNA gyrase and topoisomerase, which are critical for DNA replication in bacteria and cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-Benzylidene-tert-butylamine and its derivatives?

The synthesis of this compound derivatives, such as its N-oxide, involves refluxing N-tert-butyl benzylamine with Na₂WO₄·2H₂O in a solvent like methanol or ethanol under an oxygen atmosphere. A flea-sized stir bar is recommended to ensure homogeneity during the reaction . For characterization, GC/MS analysis and mass spectrometry are critical to confirm purity (≥97% by GC) and structural integrity . Storage at 0–8°C preserves stability, as decomposition may occur at higher temperatures .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological validation includes:

  • GC/MS analysis : To confirm molecular weight and detect impurities.
  • Mass spectrometry : Matches experimental spectra with theoretical values (e.g., molecular formula C₁₁H₁₇N, MW 163.26) .
  • NMR spectroscopy : Resolves stereochemical ambiguities, particularly for derivatives like N-tert-Butyl-α-phenylnitrone (PBN), a stable radical trap .
  • Melting point determination : Cross-referenced with literature data (e.g., PBN’s PSA: 28.75, LogP: 2.9375) .

Q. What are the primary applications of this compound in experimental chemistry?

The compound is widely used as:

  • A precursor for synthesizing nitrones (e.g., PBN), which are essential in studying free radical reactions .
  • A ligand in coordination chemistry to explore substitution dynamics in tungsten-based complexes .
  • A model substrate for catalytic hydrogenation studies, though challenges exist in achieving reactivity under standard conditions (e.g., 102 atm H₂ with [DABCOBpin][B(C₆F₅)₄] catalysts showed no activity) .

Advanced Research Questions

Q. How do contradictory results in catalytic hydrogenation of this compound inform mechanistic studies?

Despite attempts to hydrogenate this compound using borenium ion catalysts (e.g., [DABCOBpin][B(C₆F₅)₄]), no activity was observed under high-pressure H₂ (102 atm). This suggests:

  • Catalyst dissociation limitations (e.g., DABCO donor stability) .
  • Potential steric hindrance from the tert-butyl group, necessitating alternative catalysts (e.g., transition metal complexes) or modified reaction conditions.
  • Mechanistic studies should prioritize in-situ spectroscopic monitoring (e.g., EPR for radical intermediates) .

Q. What analytical strategies resolve discrepancies in radical trapping efficiency using this compound N-oxide (PBN)?

PBN’s efficacy as a spin trap can vary due to:

  • Radical specificity : PBN preferentially traps carbon-centered radicals but may fail for short-lived oxygen-centered species.
  • Solvent effects : Polar solvents enhance solubility but may alter reaction kinetics.
  • Quantitative analysis : Combine EPR with HPLC to quantify adduct formation and validate trapping efficiency .

Q. How can researchers leverage this compound derivatives to study ligand substitution kinetics?

The compound’s tungsten oxide derivatives (e.g., Na₂WO₄·2H₂O adducts) enable studies on:

  • Ligand exchange rates : Monitor substitution using UV-Vis spectroscopy or stopped-flow techniques.
  • Solvent dependency : Compare reactivity in protic (e.g., methanol) vs. aprotic solvents.
  • Thermodynamic stability : Calculate binding constants via titration calorimetry .

Q. What synthetic pathways exploit this compound for producing pharmacologically relevant intermediates?

Downstream applications include:

  • Nitrone synthesis : PBN is a precursor for neuroprotective agents and antioxidants .
  • Hydroxylamine derivatives : N-Benzyl-N-tert-butylhydroxylamine (CAS 68883-38-5) is used in asymmetric catalysis .
  • Coordination complexes : For drug delivery systems targeting metal ion chelation .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound N-oxide in aqueous media?

Discrepancies arise from:

  • pH sensitivity : Degradation accelerates in acidic conditions (pH < 5) due to protonation of the amine oxide.
  • Oxidative stability : Presence of trace metals (e.g., Fe³⁺) may catalyze decomposition, requiring rigorous solvent purification .
  • Analytical artifacts : Improper storage (e.g., exposure to light) can generate false degradation products, necessitating dark storage at 0–8°C .

Q. Methodological Recommendations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Key steps include:

  • Stoichiometric precision : Use 0.91 mL N-tert-butyl benzylamine and 0.07 g Na₂WO₄·2H₂O per 10 mL solvent .
  • Oxygen control : Maintain an O₂ atmosphere to prevent side reactions.
  • Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials .

Q. How can advanced computational methods enhance understanding of this compound reactivity?

  • DFT calculations : Predict reaction pathways for hydrogenation or radical trapping .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes in neuroprotection studies) .
  • Kinetic modeling : Simulate ligand substitution dynamics in coordination chemistry .

Properties

IUPAC Name

N-tert-butyl-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLSWDVYGSSZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7064493, DTXSID301233813
Record name 2-Propanamine, 2-methyl-N-(phenylmethylene)-
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Record name [N(E)]-2-Methyl-N-(phenylmethylene)-2-propanamine
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Molecular Weight

161.24 g/mol
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CAS No.

6852-58-0, 75815-77-9
Record name 2-Methyl-N-(phenylmethylene)-2-propanamine
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Record name 2-Propanamine, 2-methyl-N-(phenylmethylene)-
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Synthesis routes and methods I

Procedure details

530.85 g (5.00 mol) of benzaldehyde was placed into a 2000 mL-volume flask equipped with a stirrer, a thermometer and a dropping funnel. Subsequently, 367.50 g (5.02 mol) of t-butyl amine was dropped into the flask in a water bath, while maintaining the solution temperature at 25° C. After the completion of the dropping, the mixture was reacted while stirring at 25° C. for 15 hours. After the completion of the reaction, the reaction mixture was subjected to separation, and the organic layer obtained was refluxed under reduced pressure (25° C., 13.3 Pa) for 2 hours, to provide 788.91 g of N-benzylidene-t-butyl amine. (Isolation yield; 98%)
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Synthesis routes and methods II

Procedure details

The imine starting material may be commercially purchased or synthetically prepared. If desired, the imine may be prepared by a condensation reaction between an aldehyde and a primary amine. In one embodiment of the present invention, the imine precursor for α-phenyl-N-tert-butyl nitrone (PBN) is prepared by combining benzaldehyde and t-butyl amine at room temperature, in the absence of a solvent, to form the corresponding benzylidene-t-butyl amine (imine) and water. It was found that the resulting imine was sufficiently pure for use in the next step without the need for purification or removal of water by-product contained therein. Thus, the present method reduces time and cost, and improves efficiency, in comparison with traditional transformations.
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imine
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aldehyde
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Synthesis routes and methods III

Procedure details

To a three neck round bottom flask, equipped with a cold water condenser, 30 g of water and 26.5 g of benzaldehyde were added. The mixture was mixed with a magnetic stirrer at room temperature for 3 minutes. t-Butyl amine (22.1 g) was added to the reaction flask in one portion, followed by vigorous stirring for 15 hours. The agitation was stopped and the reaction mixture was allowed to stand for at least 15 minutes. The lower aqueous layer was separated from the reaction mixture. The upper layer was collected and dried over magnesium sulfate to give 35.5 g of product. 1H NMR (300 Hz, CDCl3, ppm): 8.29 (1H, s), 7.77 (2H, m), 7.40 (3H, m), 1.33 (9H, s).
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22.1 g
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30 g
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